molecular formula C8H9N5S B1466070 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine CAS No. 956722-10-4

4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine

Cat. No.: B1466070
CAS No.: 956722-10-4
M. Wt: 207.26 g/mol
InChI Key: MWDMUSJKDGYJIQ-UHFFFAOYSA-N
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Description

4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H9N5S and its molecular weight is 207.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are essential enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism . This compound interacts with specific protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways. The nature of these interactions involves binding to the active site of the kinases, preventing the transfer of phosphate groups from ATP to target proteins .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, this compound can alter the phosphorylation status of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, it has been observed to affect gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of protein kinases, inhibiting their catalytic activity. This inhibition can lead to a cascade of effects, including the suppression of downstream signaling pathways and alterations in gene expression . The compound may also interact with other biomolecules, such as transcription factors, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of protein kinases and prolonged effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several hours to days, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits protein kinases without causing significant toxicity . At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects, and exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may undergo biotransformation, resulting in the formation of metabolites that can either retain or lose biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution of the compound can influence its biological activity and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can determine its interactions with target biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDMUSJKDGYJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728136
Record name 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956722-10-4
Record name 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile (5) (100 g, 0.52 mol), NH2NH2—H2O (85%, 31.2 g, 0.62 mol) and conc. HCl (60 mL) in ethanol (1 L) was stirred at reflux for 5 h. After cooled to room temperature, the mixture was concentrated in vacuum, and the residue was washed with ether (200 mL×3) and suspended in H2O (200 mL). The mixture was basified with saturated aq. Na2CO3 to pH 9 and the precipitate was collected. The solid was washed with H2O (100 mL×3) and ether (200 mL×3), then dried in vacuum to give 4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine (6) (56.8 g, 51.8%) as a yellow solid. 1H NMR (400 MHz, CD3CN): δ 8.295 (d, 1H), 7.826 (s, 1H), 7.101 (d, 2H), 5.800 (d, 1H), 2.586 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine
Reactant of Route 2
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine
Reactant of Route 3
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine
Reactant of Route 4
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine
Reactant of Route 5
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine
Reactant of Route 6
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine

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